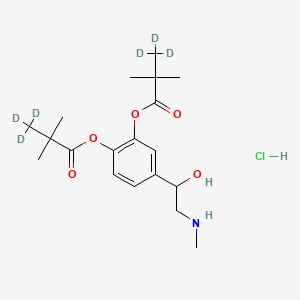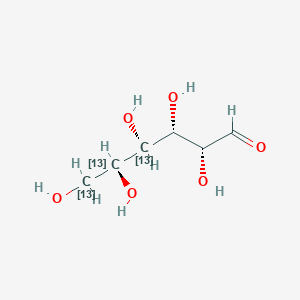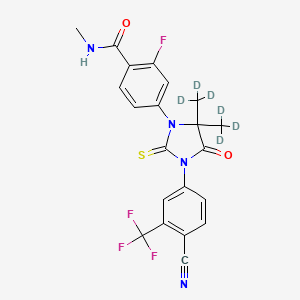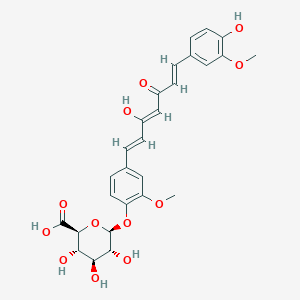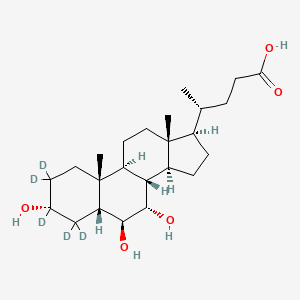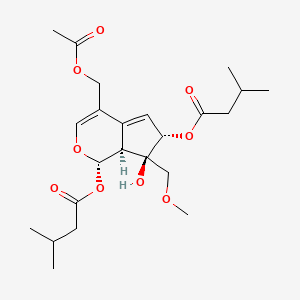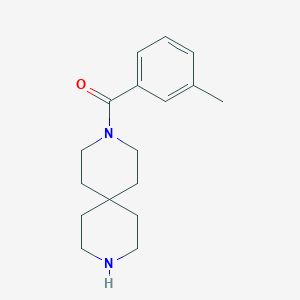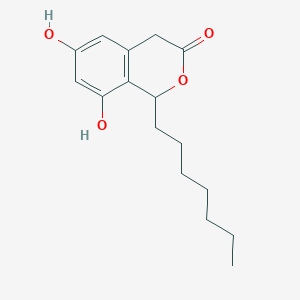
cytosporone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytosporone C is a dihydroxybenzene lactone with an n-heptane substituent. It belongs to the class of polyketide-derived octaketide phenolic lipids. This compound was first isolated from an endophytic fungus, Cytospora sp., and has since been found in other fungi such as Diaporthe, Phomopsis, and Aspergillus . This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antimalarial, cytotoxic, antiviral, anti-inflammatory, and allelopathic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cytosporone C involves a series of steps starting from simple aromatic compounds. One common synthetic route includes the following steps :
Friedel-Crafts Acylation: The reaction of an aromatic compound with an acyl chloride in the presence of aluminum chloride (AlCl3) to form a ketone.
Reduction: The ketone is reduced to an alcohol using sodium borohydride (NaBH4) in ethanol.
Lactonization: The alcohol undergoes cyclization to form the lactone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cytosporone C undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying polyketide biosynthesis and chemical transformations.
Biology: Investigated for its role in fungal metabolism and interactions with host plants.
Medicine: Explored for its antimicrobial, antimalarial, cytotoxic, antiviral, and anti-inflammatory properties. It has shown potential as a lead compound for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of cytosporone C involves its interaction with various molecular targets and pathways . For instance, it has been shown to inhibit the MAPK/NF-κB signaling pathways, leading to anti-inflammatory effects. Molecular docking studies have revealed its interaction with the ERK protein, which plays a crucial role in cell signaling and inflammation .
Comparaison Avec Des Composés Similaires
Cytosporone C is part of a larger family of cytosporones, which includes compounds such as cytosporone A, B, D, and E . These compounds share similar structural features but differ in their specific substituents and biological activities. For example:
Cytosporone A: Known for its potent allelopathic activity.
Cytosporone B: Exhibits strong antimicrobial properties.
Cytosporone D and E: Display cytotoxic activities against various cancer cell lines.
Propriétés
Formule moléculaire |
C16H22O4 |
|---|---|
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
1-heptyl-6,8-dihydroxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-7-14-16-11(9-15(19)20-14)8-12(17)10-13(16)18/h8,10,14,17-18H,2-7,9H2,1H3 |
Clé InChI |
UBUGNGHURFYFHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1C2=C(CC(=O)O1)C=C(C=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)

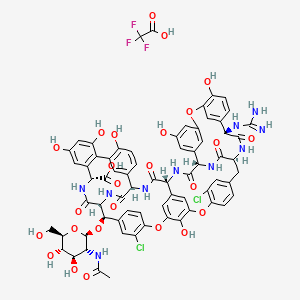
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
